molecular formula C11H10ClF3O B1320048 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane CAS No. 327617-82-3

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane

Cat. No. B1320048
CAS RN: 327617-82-3
M. Wt: 250.64 g/mol
InChI Key: WSQLCFKGZQTNOI-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane, also known as 4-chloro-1-[4-(trifluoromethyl)phenyl]-1-butanone, is a chemical compound with the molecular formula C11H10ClF3O . It has a molecular weight of 250.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane: is a valuable precursor in synthesizing various heterocyclic compounds, particularly oxadiazoles . These structures are significant due to their presence in many biologically active molecules. The compound can undergo cyclization reactions to form 1,2,4-oxadiazoles, which have shown potential as anti-infective agents with activities against bacteria, viruses, and other pathogens .

Development of Anti-Infective Agents

The compound’s utility extends to the development of anti-infective agents. Its incorporation into 1,2,4-oxadiazole structures contributes to the synthesis of new chemical entities that can act against resistant microorganisms. This is crucial in the fight against diseases like tuberculosis and malaria, where resistance to existing drugs is a growing concern .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQLCFKGZQTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594132
Record name 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane

CAS RN

327617-82-3
Record name 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium metal (0.6 g, 24.4 mmol) was placed into a 25 mL round bottomed flask and was vigorously stirred under nitrogen for 24 hours. To this activated magnesium was added 1 mL of tetrahydrofuran and 4-bromobenzotrifluoride (0.5 g, 2.2 mmol) and the reaction was sonicated for 30 seconds during which time a deep red color formed. The solution was cooled to 0° C. and 3-bromobenzotrifluoride (4.5 g, 20 mmol) in 9 mL of tetrahydrofuran was added dropwise. The reaction was allowed to warm to room temperature and stirred for 1.5 hours then added to a solution of 4-chlorobutyryl chloride (9.4 g, 66.6 mmol) in 50 mL of tetrahydrofuran at −78° C. The reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was washed with water (50 mL), saturated aqueous sodium chloride (50 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (Biotage) over silica gel eluting with hexane/ethyl acetate (50:1) to give 2.3 g of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ 8.08 (d, 2H, J=8.3 Hz); 7.74 (d, 2H, J=8.0 Hz); 3.69 (m, 2H); 3.21 (m, 2H); 2.25 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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